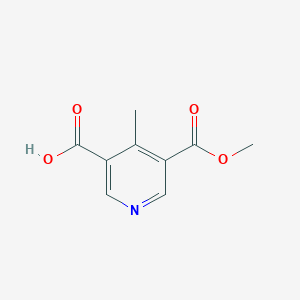

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H7NO4 . It is also known as 5-(Methoxycarbonyl)picolinic acid .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The Suzuki–Miyaura coupling reaction is another method often used in the synthesis of such compounds .Molecular Structure Analysis

The molecular weight of this compound is approximately 181.145 Da . The monoisotopic mass is 181.037506 Da .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common chemical reaction involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis

This compound has a molecular weight of 181.145 Da . Its monoisotopic mass is 181.037506 Da .Scientific Research Applications

Synthesis and Configuration Analysis

- The compound has been utilized in the synthesis of various stereoisomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, a component of axillaridine. This process involves a series of reactions starting from methyl(E)-(S)-(+)-2-ethyl-4-methoxycarbonyl-5-methyl-2- hexenoate, highlighting its role in complex organic syntheses (Matsumoto et al., 1992).

Development of Ferrocene Compounds

- This acid is a key ingredient in the synthesis of amino acids containing the 1,1'-ferrocenylene unit, crucial for the development of ferrocene compounds. These compounds have various applications, including as ligands in organometallic chemistry (Barišić et al., 2003).

Key Intermediate in Organic Synthesis

- It serves as a key intermediate in the practical synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, an important component in the production of other complex organic molecules (Horikawa et al., 2001).

Role in Dopamine and Serotonin Receptor Antagonists

- The compound is used in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of potent dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonist (Hirokawa et al., 2000).

Electrochemical Research

- Studies have been conducted on derivatives of this compound, like 5-methoxycarbonoyl-1-methyl-2-thio-1,2-dihydropyridine, to understand their electrochemical properties, which is significant for applications in electrochemistry and material science (Lejeune et al., 1981).

Catalysis and Synthesis

- It's used in relay catalytic cascade reactions for synthesizing methyl 4-aminopyrrole-2-carboxylates, showcasing its role in catalytic processes and synthesis of heterocyclic compounds (Galenko et al., 2015).

Structural and Spectroscopic Analysis

- The compound's derivatives have been characterized using spectroscopic techniques like FT-IR, FT-Raman, UV, 1H, and 13C NMR. This aids in understanding the molecular structure and reactivity of such compounds (Almutairi et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

5-methoxycarbonyl-4-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-6(8(11)12)3-10-4-7(5)9(13)14-2/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICISDSBCSNJXOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2746327.png)

![3-Pyridin-2-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2746330.png)

![N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2746331.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2746334.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2746336.png)